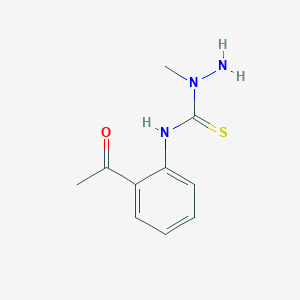
N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methylhydrazine moiety, and a carbothioamide group. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide typically involves the reaction of 2-acetylphenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mécanisme D'action
The mechanism of action of N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to interact with cellular targets may contribute to its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Acetylphenyl)benzamide: Shares a similar acetylphenyl structure but differs in the presence of a benzamide group instead of a carbothioamide group.
2-Acetylphenylhydrazine: Similar in structure but lacks the carbothioamide group, making it less versatile in certain chemical reactions.
N-(2-Acetylphenyl)carbamothioylbenzamide: Contains both acetylphenyl and carbothioamide groups, similar to N-(2-Acetylphenyl)-1-methylhydrazine-1-carbothioamide, but with additional benzamide functionality.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and interact with molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
105999-02-8 |
|---|---|
Formule moléculaire |
C10H13N3OS |
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
3-(2-acetylphenyl)-1-amino-1-methylthiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7(14)8-5-3-4-6-9(8)12-10(15)13(2)11/h3-6H,11H2,1-2H3,(H,12,15) |
Clé InChI |
ALDGRNJXHXRNQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC(=S)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


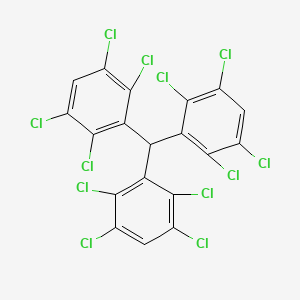

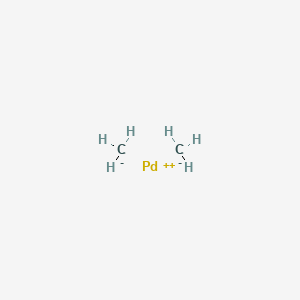
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
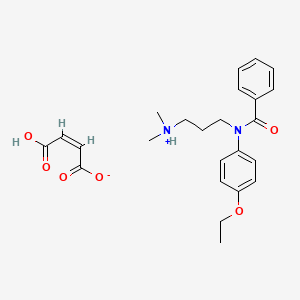
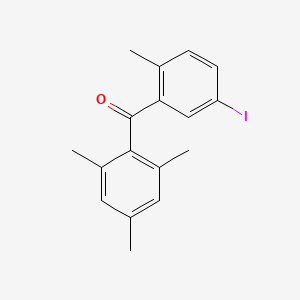
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
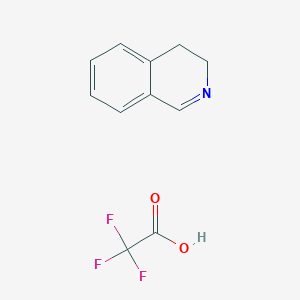
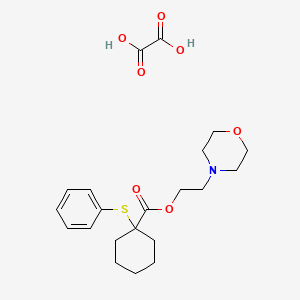

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)

